molecular formula C39H50N4O4 B11931758 3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid

3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid

Cat. No.: B11931758
M. Wt: 638.8 g/mol
InChI Key: IWNIBGWMMPUSGZ-FWRNXRFJSA-N
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Description

2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α is a second-generation photosensitizer used in photodynamic therapy (PDT). This compound is derived from pyropheophorbide-α and has been extensively studied for its potential in treating various types of cancer. The unique structure of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α allows it to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α involves the modification of pyropheophorbide-αThis is typically achieved through a series of chemical reactions, including esterification and reduction .

Industrial Production Methods: Industrial production of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α involves its activation by light, leading to the generation of ROS. These ROS cause oxidative damage to cellular components, inducing apoptosis in cancer cells. The compound primarily targets cellular organelles such as mitochondria and the endoplasmic reticulum .

Comparison with Similar Compounds

Properties

Molecular Formula

C39H50N4O4

Molecular Weight

638.8 g/mol

IUPAC Name

3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid

InChI

InChI=1S/C39H50N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,31,40-42H,8-16H2,1-7H3,(H,45,46)/b28-19?,29-17-,32-18-,38-27?/t21-,24?,26-,31?/m0/s1

InChI Key

IWNIBGWMMPUSGZ-FWRNXRFJSA-N

Isomeric SMILES

CCCCCCOC(C)C1=C2C=C3C(=C(/C(=C/C4C(=C5C(=O)CC(=C6[C@H]([C@@H](/C(=C/C(=C1C)N2)/N6)C)CCC(=O)O)C5=N4)C)/N3)CC)C

Canonical SMILES

CCCCCCOC(C)C1=C2C=C3C(=C(C(=CC4C(=C5C(=O)CC(=C6C(C(C(=CC(=C1C)N2)N6)C)CCC(=O)O)C5=N4)C)N3)CC)C

Origin of Product

United States

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